molecular formula C14H19ClN2O B1398321 2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride CAS No. 1236256-84-0

2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride

Cat. No.: B1398321
CAS No.: 1236256-84-0
M. Wt: 266.76 g/mol
InChI Key: HVJYOQGBFPRREG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, which includes “2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride”, has been a subject of interest in the scientific community . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods . Piperidine derivatives, which are also part of the compound, have been synthesized through intra- and intermolecular reactions .

Scientific Research Applications

  • Synthesis and Chemical Characterization :

    • Zheng Rui (2010) detailed the synthesis of a similar compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. This study highlights the methods and processes for synthesizing related compounds, which could be applicable to 2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride (Zheng Rui, 2010).
  • Pharmacological Potential and Receptor Agonism :

    • A study by Luo and Naguib (2012) on a structurally similar compound, (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, indicates the potential pharmacological applications of such compounds, particularly in receptor agonism and modulation (Luo & Naguib, 2012).
  • Antimicrobial Activity :

    • Research by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives, including amide derivatives with a piperazine structure, provides insights into the antimicrobial activities of such compounds. This could suggest similar properties for this compound (Patel, Agravat, & Shaikh, 2011).
  • Spectroscopic and Electronic Properties :

    • Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on a bis-indolic derivative, (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, examining its energetic and spectroscopic profiles. This research is relevant for understanding the vibrational, electronic, and spectroscopic properties of similar indole-based compounds (Al-Wabli et al., 2017).
  • Crystallography and Structural Analysis :

    • Karthik et al. (2021) reported on the crystal and molecular structure of a compound with a piperidine ring, offering valuable information on the structural characteristics that may be comparable to those of this compound (Karthik et al., 2021).

Future Directions

Indole derivatives, including “2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity and influencing downstream biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and cancer . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified threshold effects, where the biological activity of this compound changes significantly with increasing dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play key roles in metabolic processes. For example, indole derivatives have been shown to influence the activity of enzymes involved in the metabolism of amino acids and other biomolecules . These interactions can affect the overall metabolic flux and levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within certain cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

2,3-dihydroindol-1-yl(piperidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-14(12-6-3-4-9-15-12)16-10-8-11-5-1-2-7-13(11)16;/h1-2,5,7,12,15H,3-4,6,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJYOQGBFPRREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride
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2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride
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2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride
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Reactant of Route 6
2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride

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